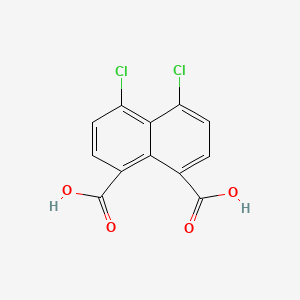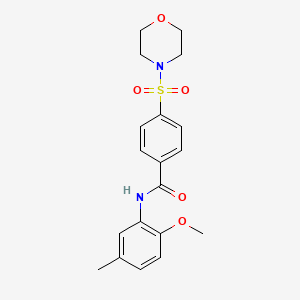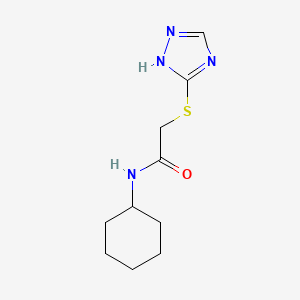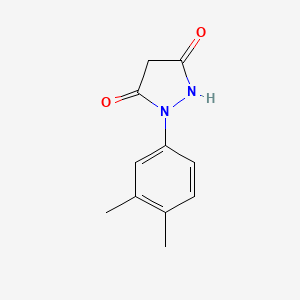![molecular formula C25H26N2O2 B5514818 4-[(3,3-diphenylpiperidin-1-yl)carbonyl]-1-ethylpyridin-2(1H)-one](/img/structure/B5514818.png)
4-[(3,3-diphenylpiperidin-1-yl)carbonyl]-1-ethylpyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of diphenylpiperidine and pyridinone, with specific structural characteristics that influence its chemical and physical properties.
Synthesis Analysis
- The synthesis of related compounds often involves reactions like Claisen-Schmidt, condensation, and reaction with ammonium thiocyanate (Guram et al., 1992).
Molecular Structure Analysis
- Compounds with similar structures exhibit specific conformational properties, such as the inclination angles of rings and the chair or boat conformation in the piperidine ring (Burgess et al., 1998), (Vimalraj et al., 2010).
Chemical Reactions and Properties
- The reaction of similar compounds involves processes like oxidation, nitration, bromination, and Suzuki coupling reaction (Gao Xi-cun, 2008).
Physical Properties Analysis
- Crystal and molecular structures are crucial in understanding physical properties. For instance, the presence of methoxy groups can significantly influence the geometry of the benzene ring, which impacts the physical characteristics of the molecule (Krygowski et al., 1994).
Chemical Properties Analysis
- Chemical properties can be deduced from vibrational spectra and DFT calculations. The HOMO-LUMO energy gap and hardness values are key indicators of the chemical reactivity and stability of the molecule (Arulraj R et al., 2020).
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
Research by Raghuvarman et al. (2014) on compounds closely related to 4-[(3,3-diphenylpiperidin-1-yl)carbonyl]-1-ethylpyridin-2(1H)-one focuses on understanding crystal structures. Their study details the conformation differences in compounds with similar structural frameworks, which aids in the design of materials with specific crystallographic properties (Raghuvarman et al., 2014).
Catalytic Applications
A study by Field et al. (2005) explores the use of Rhodium(I) and Iridium(I) complexes, which are structurally related to the compound , in catalytic processes like hydroamination. This provides insights into the potential use of such compounds in catalysis, which is crucial in chemical synthesis (Field et al., 2005).
Antibacterial and Antifungal Activities
Research conducted by Loğoğlu et al. (2010) on furan derivatives, which share structural similarities with the compound of interest, demonstrates significant antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (Loğoğlu et al., 2010).
Hydrogen Bonding Studies
Martinez-Felipe et al. (2016) investigated hydrogen bonding in mixtures containing compounds similar to 4-[(3,3-diphenylpiperidin-1-yl)carbonyl]-1-ethylpyridin-2(1H)-one. Understanding such interactions is vital for the design of materials with specific properties, such as liquid crystals (Martinez-Felipe et al., 2016).
Fluorescent Probes for Carbon Dioxide Monitoring
Wang et al. (2015) developed novel fluorescent probes based on pyrrole cores, which are structurally related to the compound , for detecting low levels of carbon dioxide. This has potential applications in environmental monitoring and medical diagnostics (Wang et al., 2015).
Eigenschaften
IUPAC Name |
4-(3,3-diphenylpiperidine-1-carbonyl)-1-ethylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O2/c1-2-26-17-14-20(18-23(26)28)24(29)27-16-9-15-25(19-27,21-10-5-3-6-11-21)22-12-7-4-8-13-22/h3-8,10-14,17-18H,2,9,15-16,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGTUAQFGYUUKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=CC1=O)C(=O)N2CCCC(C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3,3-diphenylpiperidin-1-yl)carbonyl]-1-ethylpyridin-2(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}morpholine](/img/structure/B5514741.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide](/img/structure/B5514745.png)
![N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B5514750.png)


![(1R,5S)-3-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5514765.png)
![[1,3]thiazolo[3,2-a]benzimidazole](/img/structure/B5514785.png)
![4-[1-(quinolin-8-ylcarbonyl)piperidin-3-yl]benzoic acid](/img/structure/B5514789.png)
![2-ethyl-N-[3-(1H-1,2,3-triazol-1-yl)propyl]-5-pyrimidinecarboxamide](/img/structure/B5514798.png)

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(4-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B5514802.png)
![2-ethoxy-4-{2-[(2,3,6-trimethylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-chlorobenzoate](/img/structure/B5514810.png)
![N'-(2-nitrobenzylidene)-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5514826.png)
